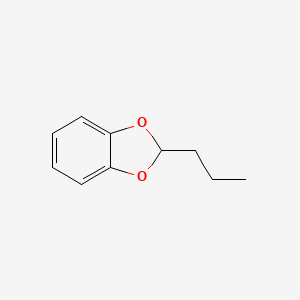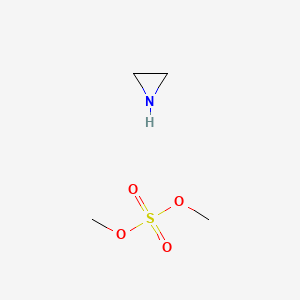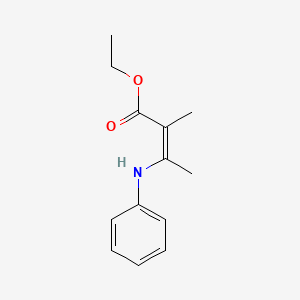
ethyl (Z)-3-anilino-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-anilino-2-methylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an aniline moiety, and a conjugated double bond system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-anilino-2-methylbut-2-enoate typically involves the reaction of aniline with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aniline. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-anilino-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Ethyl (Z)-3-anilino-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (Z)-3-anilino-2-methylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The conjugated double bond system and the aniline moiety play crucial roles in its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-3-anilino-2-methylbut-2-enoate can be compared with other similar compounds such as:
Ethyl (E)-3-anilino-2-methylbut-2-enoate: The E-isomer has a different spatial arrangement of substituents around the double bond, which can affect its reactivity and binding properties.
Ethyl 3-anilino-2-methylbutanoate: This compound lacks the conjugated double bond system, resulting in different chemical and biological properties.
Mthis compound: The methyl ester analog has a different ester group, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
33240-25-4 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
ethyl (Z)-3-anilino-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)10(2)11(3)14-12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3/b11-10- |
Clé InChI |
ZRFZLKRWJQAYMX-KHPPLWFESA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)

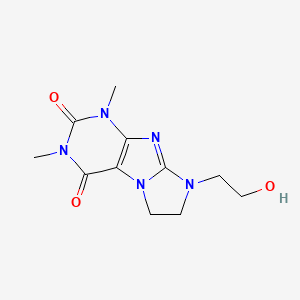
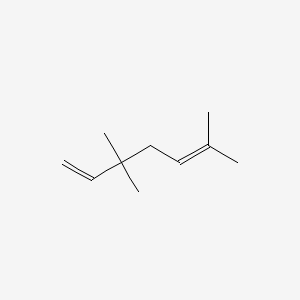
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)


![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
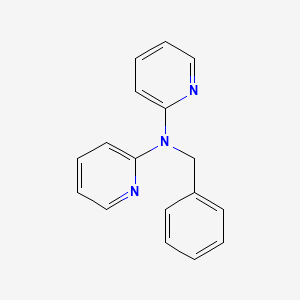


![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
